3,4-Dibromo-Mal-PEG2-Amine
Overview
Description
3,4-Dibromo-Mal-PEG2-Amine: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a dibromomaleimide group and a primary amine. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The dibromomaleimide group allows for two points of attachment, making it a versatile linker in chemical synthesis .
Mechanism of Action
Target of Action
The primary target of 3,4-Dibromo-Mal-PEG2-Amine is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure. Both the salt and free forms of the compound exhibit comparable biological activity at equivalent molar concentrations . The salt form (this compound tfa) usually boasts enhanced water solubility and stability , which can impact the compound’s bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s water solubility and stability are enhanced in its salt form . This suggests that the compound’s action may be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-Mal-PEG2-Amine plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with E3 ubiquitin ligases and target proteins . The nature of these interactions involves the selective degradation of target proteins via the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of this compound on cells are primarily through its role in the synthesis of PROTACs . By facilitating the degradation of specific proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG2-Amine typically involves the reaction of dibromomaleimide with a PEG-based amine. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of a base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-Mal-PEG2-Amine undergoes various chemical reactions, including:
Substitution Reactions: The dibromomaleimide group can undergo substitution reactions where the bromine atoms are replaced by other nucleophiles.
Amide Formation: The primary amine can react with carboxylic acids or activated esters to form amides.
Conjugation Reactions: The compound can be conjugated to other molecules through its amine group, forming stable linkages
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols or amines. The reactions are typically carried out in solvents like DMSO or DCM at room temperature.
Amide Formation: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxylic acids for reaction with the primary amine.
Conjugation Reactions: The primary amine can react with various electrophiles under mild conditions to form stable conjugates
Major Products Formed:
Substitution Products: Compounds where the bromine atoms are replaced by other functional groups.
Amides: Formed by the reaction of the primary amine with carboxylic acids or activated esters.
Conjugates: Formed by the reaction of the primary amine with electrophiles
Scientific Research Applications
Chemistry: 3,4-Dibromo-Mal-PEG2-Amine is widely used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .
Biology: In biological research, this compound is used to create conjugates with proteins, peptides, and other biomolecules. These conjugates are used in various assays and experiments to study protein-protein interactions, cellular pathways, and other biological processes .
Medicine: The use of this compound in the synthesis of PROTACs has significant implications in medicine. PROTACs are being explored as potential therapies for cancer, neurodegenerative diseases, and other conditions where targeted protein degradation can provide therapeutic benefits .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable conjugates makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3,4-Dibromo-Mal-PEG4-Amine: Similar to 3,4-Dibromo-Mal-PEG2-Amine but with a longer PEG chain, providing increased solubility and flexibility.
3,4-Dibromo-Mal-PEG2-Boc-Amine: Contains a Boc-protected amine group, which can be deprotected under acidic conditions to reveal the primary amine.
Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its dibromomaleimide group allows for versatile attachment points, making it a valuable linker in the synthesis of PROTACs and other conjugates .
Properties
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBUXFSRLIRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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